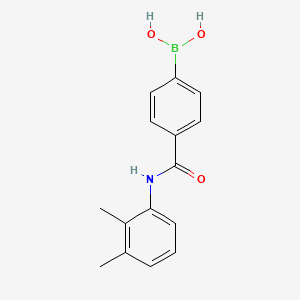

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJSFXFADVYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657060 | |

| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-36-6 | |

| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 913835-36-6), a specialized derivative of phenylboronic acid (PBA). Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions and their unique ability to interact with diols. This document consolidates the known properties, synthesis, and safety information for this specific compound, while also drawing upon the well-established principles of the broader PBA class to elucidate its mechanistic behavior and project its potential applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Core Chemical and Physical Properties

While specific experimental data for this compound is not extensively published, its core properties can be defined by its chemical structure and inferred from closely related analogs. The molecule consists of a phenylboronic acid scaffold, a central phenyl ring, and an amide linkage to a 2,3-dimethylphenyl group. This structure imparts a combination of reactivity from the boronic acid moiety and specific steric and electronic properties from the substituted aromatic rings.

| Property | Value | Source / Method |

| CAS Number | 913835-36-6 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₆BNO₃ | Calculated |

| Molecular Weight | 269.11 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (inferred from analogs) | Inferred from[2][3] |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | Inferred from[4] |

| Storage Conditions | Store at 2-8°C (inferred from analogs) | Inferred from |

The Chemistry of the Boronic Acid Functional Group

The utility of this compound is fundamentally derived from the unique chemistry of its boronic acid group [-B(OH)₂].

Lewis Acidity and Diol Binding

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[4] This electronic feature allows it to readily accept a pair of electrons from a nucleophile. A critically important reaction is its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters.[5][6]

This binding is highly pH-dependent. At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The latter binds more strongly to diols.[5] This property is the foundation for using PBA derivatives in biosensors and targeted drug delivery systems.[6][7] Specifically, the overexpression of sialic acids (a type of sugar with a diol group) on the surface of many cancer cells makes PBA-functionalized molecules promising candidates for targeted cancer therapy.[5][8]

Caption: Reversible binding of a boronic acid to a cis-diol.

The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most widespread application of phenylboronic acids is as a key reactant in the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. Its reliability, tolerance of diverse functional groups, and relatively mild conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceuticals.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis and Characterization

While a specific, validated synthesis for this compound is not published in peer-reviewed literature, a robust synthetic route can be designed based on well-established organometallic methodologies. The most logical approach is a Miyaura borylation reaction.

Proposed Synthetic Workflow

The synthesis would logically begin with the corresponding aryl bromide, 4-bromo-N-(2,3-dimethylphenyl)benzamide , which serves as the precursor. This precursor can be synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and 2,3-dimethylaniline. The key final step is the palladium-catalyzed borylation of the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the pinacol ester to yield the final boronic acid.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Prophetic)

This protocol is illustrative and based on standard procedures for Miyaura borylation. Optimization would be required.

Step 1: Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide (Precursor)

-

Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.

-

Self-Validation: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Miyaura Borylation and Hydrolysis

-

To an oven-dried flask, add the precursor 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate in vacuo. The crude product is the boronic acid pinacol ester.

-

Dissolve the crude ester in a solvent mixture (e.g., THF/water) and add an acid (e.g., 2M HCl) or base to hydrolyze the ester. Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).

-

Perform an aqueous workup, carefully adjusting the pH to precipitate the boronic acid product, which can then be collected by filtration.

-

Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹¹B NMR, mass spectrometry, and melting point analysis. Purity can be further assessed by HPLC.

Potential Applications in Research and Drug Development

The primary value of this compound is as a sophisticated building block for organic synthesis. Its applications are analogous to other functionalized phenylboronic acids.

Synthesis of Biologically Active Molecules

The close analog, 4-(dimethylcarbamoyl)phenylboronic acid, is used as a reactant in the synthesis of various kinase inhibitors and receptor agonists. Specifically, it has been used to prepare:

-

Checkpoint kinase 1 (CHK1) inhibitors.

-

ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

-

Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.

-

Selective glucocorticoid receptor agonists.

Given this precedent, this compound is an excellent candidate for similar synthetic campaigns. The 2,3-dimethylphenyl group provides distinct steric bulk and electronic properties compared to a simple dimethylamino group, which can be leveraged by medicinal chemists to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties of a final drug candidate.

Material Science and Bioconjugation

Phenylboronic acids are used to develop advanced materials with unique properties.[2] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or glucose concentration, making them useful for drug delivery systems and hydrogels.[6][7] The ability to bind to diols also allows this compound to be used in bioconjugation, attaching it to biomolecules or surfaces for diagnostic and therapeutic applications.[2][3]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[1]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid formation of dust. In case of spills, clean up using methods that do not generate dust (e.g., wet wipe or HEPA vacuum).

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

This compound is a valuable and specialized chemical reagent with significant potential in medicinal chemistry and materials science. While direct studies on this molecule are limited, its properties and reactivity can be confidently understood through the extensive knowledge base of the phenylboronic acid class. Its primary role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the unique diol-binding capability of its boronic acid moiety opens avenues for applications in targeted therapies and diagnostics. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]

- 8. japsonline.com [japsonline.com]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a specialized derivative of the broadly significant phenylboronic acid (PBA) class of molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most critically, the mechanistic applications of this compound and its congeners in contemporary therapeutic research. We will explore the causal science behind its utility, from its role as a versatile synthetic building block to its application in targeted cancer therapy and enzyme inhibition.

Introduction: The Emergence of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered substantial interest in the pharmaceutical sciences due to their unique chemical properties and biological activities.[1][2] The boron atom in these compounds possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature prominently found in biological molecules like carbohydrates.[3][4] This characteristic has been ingeniously exploited for various biomedical applications, including glucose sensing, drug delivery, and enzyme inhibition.[5][6][7] this compound represents a tailored iteration of this scaffold, featuring a substituted carbamoyl moiety that can be pivotal in modulating its solubility, binding affinity, and overall pharmacokinetic profile.

Physicochemical Properties and Synthesis of this compound

A solid understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 913835-36-6 | Internal Data |

| Molecular Formula | C₁₅H₁₆BNO₃ | Internal Data |

| Molecular Weight | 269.1 g/mol | Internal Data |

| Appearance | White to off-white solid | Generic Observation |

| Solubility | Soluble in most polar organic solvents | [3] |

Rationale for Synthetic Strategy

The synthesis of substituted phenylboronic acids like this compound typically involves a multi-step process. A common and effective approach is the use of organometallic intermediates, such as Grignard reagents, which allow for the introduction of the boronic acid moiety onto the phenyl ring.[5][8] The choice of starting materials is dictated by the desired substitution pattern. For the target molecule, a plausible synthetic route would involve the formation of an amide bond followed by a borylation reaction.

Representative Synthetic Protocol

The following is a generalized, yet illustrative, protocol for the synthesis of a substituted phenylboronic acid. This protocol is based on established synthetic methodologies for this class of compounds.[9][10]

Step 1: Amide Bond Formation

-

To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2,3-dimethylbenzoyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide-substituted phenylboronic acid pinacol ester.

Step 2: Deprotection to the Boronic Acid

-

Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., 1M HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Development

The true value of this compound and its analogs lies in their diverse applications in therapeutic research. The phenylboronic acid moiety serves as a versatile pharmacophore that can be engineered for specific biological targets.

Targeted Drug Delivery to Cancer Cells

A groundbreaking application of phenylboronic acids is in the targeted delivery of anticancer agents.[1][2][11] Many cancer cells overexpress sialic acids on their cell surface glycoproteins.[4] The boronic acid group can form reversible covalent bonds with the cis-diol functionalities of these sialic acids, leading to an accumulation of the drug conjugate at the tumor site.[12] The acidic microenvironment of many tumors can further enhance this binding, providing an additional layer of selectivity.[1]

Caption: Targeted drug delivery via PBA-sialic acid interaction.

Enzyme Inhibition

Phenylboronic acid derivatives have been successfully developed as inhibitors of various enzymes, notably proteasomes and β-lactamases.[13][14][15] The mechanism of inhibition typically involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[13] The FDA-approved drug bortezomib, a dipeptidyl boronic acid, is a prime example of a proteasome inhibitor used in cancer therapy.[1]

Caption: Mechanism of enzyme inhibition by a PBA derivative.

A Versatile Building Block: The Suzuki-Miyaura Cross-Coupling Reaction

Beyond its direct biological activities, this compound is an invaluable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[5][16] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and an organic halide, enabling the construction of complex biaryl structures that are common motifs in many drug molecules.[17][18][19]

This protocol provides a robust, self-validating workflow for the coupling of a phenylboronic acid with an aryl bromide.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Insights into the Biological Activity of Phenylboronic Acid Derivatives

To appreciate the therapeutic potential of this class of compounds, it is instructive to examine quantitative data from studies on related molecules. The following table presents inhibitory constants (Ki) for various phenylboronic acid derivatives against different enzymes.

| Phenylboronic Acid Derivative | Target Enzyme | Ki (nM) | Reference |

| A substituted aryl-boronic derivative | AmpC β-lactamase | 83 | [13] |

| Phenylboronic acid derivatives | KPC-2 and GES-5 β-lactamases | Low micromolar | [15] |

| Bortezomib | 20S Proteasome | 0.6 | Not directly in search results, but widely cited |

Note: This data is illustrative for the broader class of phenylboronic acids and not specific to this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of scaffold-based drug design. As a member of the phenylboronic acid family, it inherits a rich chemical versatility that makes it a valuable tool for medicinal chemists. Its potential applications in targeted drug delivery and enzyme inhibition, coupled with its utility as a synthetic intermediate, underscore its importance in the ongoing quest for novel and more effective therapeutics. Future research will likely focus on further refining the substituents on the phenyl ring and the carbamoyl moiety to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets. The continued exploration of this and related compounds promises to yield new and innovative solutions to pressing challenges in medicine.

References

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. japsonline.com [japsonline.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details its chemical properties, outlines a robust synthesis and purification protocol, and provides a thorough analysis of its characterization using modern spectroscopic techniques. Furthermore, it explores its current and potential applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of advanced materials.

Introduction

Phenylboronic acids are a versatile class of organic compounds that have garnered significant attention in various fields of chemistry, most notably in the realm of cross-coupling reactions. Their stability, functional group tolerance, and relatively low toxicity make them indispensable reagents in modern organic synthesis. Among the vast array of substituted phenylboronic acids, this compound stands out as a bifunctional molecule of considerable interest. It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura coupling, and a substituted benzamide group, a common pharmacophore in numerous biologically active compounds. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

This guide will delve into the essential technical aspects of this compound, providing a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₆BNO₃ |

| Molecular Weight | 269.1 g/mol |

| CAS Number | 913835-36-6 |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a well-established method for the preparation of this compound, ensuring a good yield and high purity.

Proposed Synthesis Pathway

The synthesis involves two main steps: the amidation of 4-carboxyphenylboronic acid with 2,3-dimethylaniline, followed by the protection of the boronic acid group if necessary, and subsequent deprotection. A more direct approach involves the coupling of 4-boronobenzoic acid with 2,3-dimethylaniline.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Carboxyphenylboronic acid

-

2,3-Dimethylaniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Amide Coupling:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,3-dimethylaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product.[1]

-

Purification Workflow

Caption: Recrystallization workflow for purification.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the dimethylphenyl rings, as well as the amide N-H proton and the methyl groups. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbon atom attached to the boron will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹)

-

N-H stretching of the amide group (around 3300 cm⁻¹)

-

C=O stretching of the amide group (around 1650 cm⁻¹)

-

B-O stretching (around 1350 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

This compound is a versatile building block with significant potential in several areas of chemical research, particularly in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition and Drug Discovery

The benzamide moiety is a well-known pharmacophore that can interact with various biological targets. Phenylboronic acids themselves have been shown to act as inhibitors of certain enzymes, such as serine proteases.[2] The combination of these two functionalities in this compound makes it an attractive scaffold for the design and synthesis of novel enzyme inhibitors.[3] Its derivatives could be explored as potential therapeutic agents in areas such as oncology and inflammatory diseases.

Materials Science

The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials. Through polymerization or incorporation into larger supramolecular assemblies, it could contribute to the development of materials with interesting optical, electronic, or thermal properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and as a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive foundation for researchers and professionals working with this compound, from its synthesis and characterization to its potential applications. As research in these areas continues to evolve, the utility of this and related substituted phenylboronic acids is expected to expand further.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Abstract

This compound is a key building block in contemporary drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. As with all boronic acids, its stability is a critical parameter influencing reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines robust protocols for its assessment, and offers field-proven strategies for its handling and storage to ensure its integrity throughout the drug development lifecycle.

Introduction: The Duality of Boronic Acids in Drug Discovery

Boronic acids are indispensable tools in medicinal chemistry. Their ability to participate in a wide array of chemical transformations has cemented their role in the synthesis of numerous commercial drugs and clinical candidates. However, the very reactivity that makes them valuable also renders them susceptible to various degradation pathways. Understanding and controlling the stability of boronic acids, such as this compound, is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and scalable synthetic chemistry.

This document serves as a detailed manual for researchers, process chemists, and formulation scientists. It moves beyond generic handling advice to provide a mechanistic understanding of the degradation processes and a practical framework for conducting rigorous stability assessments.

Physicochemical Properties and Inherent Stability Considerations

This compound is a solid at room temperature with a melting point in the range of 141-145 °C. Like many arylboronic acids, its stability is influenced by its physical form and the surrounding environment.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BNO₃ | |

| Molecular Weight | 193.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 141-145 °C | |

| Storage Temperature | 2-8 °C |

The primary stability concerns for boronic acids are their propensities for dehydration to form boroxines (anhydrides) and protodeboronation. The amide functionality and the dimethylphenyl group in the target molecule introduce electronic and steric factors that modulate the reactivity of the boronic acid moiety.

Primary Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for designing effective stability-indicating analytical methods and mitigation strategies.

Dehydration to Boroxines

In the solid state, particularly under conditions of low humidity or elevated temperature, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.

A Technical Guide to the Solubility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Principles, Prediction, and Experimental Determination

Abstract

Introduction: The Critical Role of Solubility for a Niche Boronic Acid

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a derivative of the widely utilized phenylboronic acid (PBA), belongs to a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] Furthermore, their ability to reversibly bind with cis-diols makes them invaluable in the development of sensors, diagnostics, and drug delivery systems.[3][4]

The solubility of this compound is a critical parameter that dictates its utility. In synthetic chemistry, solubility in a given solvent determines reaction kinetics, efficiency, and the ease of purification. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability and formulation strategies. This guide will provide the foundational knowledge and practical protocols to understand and quantify the solubility of this specific, substituted phenylboronic acid.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound offers clues to its potential solubility behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Density |

| This compound | 913835-36-6 | C15H16BNO3 | 269.1 | 1.22 ± 0.1 g/cm³ (Predicted)[5] |

| Phenylboronic acid | 98-80-6 | C6H7BO2 | 121.93 | 1.13 ± 0.1 g/cm³ (Predicted)[6] |

| 4-(Dimethylcarbamoyl)phenylboronic acid | 405520-68-5 | C9H12BNO3 | 193.01 | N/A |

The structure incorporates both hydrophobic (the dimethylphenyl group) and hydrophilic (the boronic acid and carbamoyl groups) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.

-

Aqueous Solubility Prediction: Unsubstituted phenylboronic acid has a reported aqueous solubility of approximately 10 g/L at 20°C.[7] The introduction of substituents on the phenyl ring significantly impacts water solubility. Generally, hydrophobic groups like the dimethylphenyl moiety are expected to decrease aqueous solubility compared to the parent phenylboronic acid. However, the presence of the carbamoyl group, capable of hydrogen bonding, may partially counteract this effect. It is also crucial to consider the pH of the aqueous medium, as the acidity of the boronic acid (pKa of phenylboronic acid is 8.83) will influence its ionization state and, consequently, its solubility.[7]

-

Organic Solvent Solubility Prediction: For organic solvents, the principle of "like dissolves like" is a good starting point. Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents such as hexanes.[7][8] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and moderate solubility in less polar solvents like chloroform.[8] Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[8]

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is influenced by factors such as temperature and the presence of water, which can complicate solubility measurements.[9]

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. The ideal solubility can be predicted using the Schroeder-van Laar equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, for complex systems like substituted phenylboronic acids, deviations from ideality are common. Activity coefficient models such as the Wilson, NRTL, and Redlich-Kister equations are often employed to correlate experimental solubility data in organic solvents.[10] For aqueous systems, the Henderson-Hasselbalch equation is essential for understanding the pH-dependent solubility of ionizable compounds like boronic acids.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental design. The following protocols are adapted from established methods for phenylboronic acids and are recommended for this compound.[10][11]

The Dynamic (Turbidimetric) Method

This method is particularly useful for determining the temperature-dependent solubility of a compound in a given solvent. It relies on visually or instrumentally detecting the temperature at which a solid-liquid suspension becomes a clear solution upon heating (the dissolution temperature).

Workflow for the Dynamic Method

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 913835-36-6 [m.chemicalbook.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and Its Derivatives as Serine Hydrolase Inhibitors

Abstract

Boronic acids represent a privileged scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes. This guide focuses on the 4-(2,3-dimethylphenylcarbamoyl)phenylboronic acid core structure, a versatile platform for developing potent and selective enzyme inhibitors. We will dissect the rationale behind its design, explore synthetic strategies for its derivatization, and provide a detailed case study on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this chemical class.

Introduction: The Power of the Boronic Acid Warhead

The boronic acid moiety, -B(OH)₂, is a unique functional group in drug design. Its boron atom is electrophilic and can readily interact with nucleophilic residues, such as the hydroxyl group of serine in the active site of many hydrolase and protease enzymes. This interaction forms a stable, tetrahedral boronate adduct, which mimics the high-energy transition state of substrate hydrolysis.[1][2][3] This mechanism allows boronic acid derivatives to act as potent, often reversible, transition-state analogue inhibitors.[1][4]

The 4-(phenylcarbamoyl)phenylboronic acid scaffold provides a robust and tunable framework. The core components include:

-

The Phenylboronic Acid: The primary pharmacophore that targets the enzyme's active site.

-

The Amide Linker: A rigid and stable linker that properly orients the substituent groups.

-

The Substituted Phenyl Ring: A key site for modification to enhance potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, the this compound, incorporates a dimethylphenyl group, which provides specific steric and electronic properties that can be exploited to achieve high-affinity binding to target enzymes.

Synthetic Strategies and Derivatization

The synthesis of this class of compounds is typically modular, allowing for extensive Structure-Activity Relationship (SAR) studies. The general approach involves the coupling of a substituted aniline with a boronic acid-containing carboxylic acid.

General Synthesis Scheme

A common and effective method for creating the core scaffold and its derivatives is through amide bond formation. This involves coupling 4-boronobenzoic acid with a desired substituted aniline, such as 2,3-dimethylaniline.

References

An In-depth Technical Guide to the Discovery, Synthesis, and Application of N-aryl-4-boronobenzamides

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds capable of engaging biological targets with high affinity and specificity. Among these, organoboron compounds have emerged as a validated and versatile class of molecules in drug discovery. This technical guide delves into the core aspects of a promising, yet underexplored, class of boron-containing compounds: the N-aryl-4-boronobenzamides. We will traverse the synthetic landscape, detailing robust methodologies for their creation, explore their mechanistic underpinnings as potent enzyme inhibitors, and discuss their potential in drug development, guided by structure-activity relationship (SAR) principles derived from analogous molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of boron in the design of next-generation therapeutics.

Introduction: The Emergence of Boron in Medicinal Chemistry

The incorporation of boron into small molecules represents a significant advancement in medicinal chemistry. The unique electronic properties of the boron atom—specifically its empty p-orbital—allow it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites. This mode of action has been famously validated by the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma[1][2].

The N-aryl-4-boronobenzamide scaffold combines two key pharmacophoric elements:

-

The 4-boronobenzamide core : This places the boronic acid moiety on a rigid phenyl ring, presenting it for interaction with biological targets. The amide linkage provides a key hydrogen bonding motif and a point for synthetic diversification.

-

The N-aryl substituent : This allows for extensive modification to fine-tune the compound's physicochemical properties, including solubility, metabolic stability, and target affinity. Variations in the aryl ring's electronic and steric properties are crucial for establishing a favorable structure-activity relationship (SAR).

This guide will provide a comprehensive overview of the synthesis and potential applications of this promising class of molecules.

Synthetic Methodologies: Crafting the N-aryl-4-boronobenzamide Scaffold

The synthesis of N-aryl-4-boronobenzamides can be approached through two primary, highly modular strategies. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.

Strategy 1: Amide Coupling of 4-Carboxyphenylboronic Acid

This is the most direct approach, involving the formation of an amide bond between 4-carboxyphenylboronic acid and a diverse range of anilines. While conceptually straightforward, the presence of the boronic acid moiety requires careful selection of coupling conditions to avoid side reactions, such as the formation of boroxines (anhydrides of boronic acids).

A study has demonstrated that the direct amidation of carboxyphenylboronic acids can proceed efficiently without the need for coupling reagents, as the boronic acid can act as a catalyst, activating the carboxylic acid group of another molecule[3]. However, for broader substrate scope and higher yields, standard peptide coupling reagents are often employed.

-

Solubilization : Dissolve 4-carboxyphenylboronic acid (1.0 eq.) and the desired aniline (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Coupling Agent Addition : Add a suitable amide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)[4]. The reaction mixture is typically stirred at room temperature.

-

Alternative Coupling : Alternatively, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used[5].

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Workflow for amide coupling synthesis.

Strategy 2: Palladium-Catalyzed Cross-Coupling

This strategy offers greater flexibility, particularly for complex aryl amines. It involves first synthesizing a 4-halo-N-arylbenzamide intermediate, followed by a palladium-catalyzed borylation reaction, such as the Miyaura Borylation.[6] This route is advantageous as the amide formation is performed on a simpler, more stable starting material, and the sensitive boronic acid group is introduced in the final step.

-

Amide Formation : Synthesize the 4-bromo-N-arylbenzamide intermediate via standard amide coupling between 4-bromobenzoic acid and the desired aniline.

-

Borylation Reaction Setup : In a flame-dried flask, combine the 4-bromo-N-arylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.)[6].

-

Solvent and Reaction : Add an anhydrous, degassed solvent like 1,4-dioxane or toluene. Purge the flask with an inert gas (e.g., Argon) and heat the mixture, typically to 80-100 °C, for several hours.

-

Reaction Monitoring : Monitor the conversion of the starting material by TLC or LC-MS.

-

Work-up and Deprotection : After completion, cool the reaction mixture, filter off the solids, and concentrate the solvent. The resulting boronic ester can often be used directly in subsequent applications or hydrolyzed to the boronic acid using an acid catalyst if required. The pinacol ester is generally more stable and easier to purify by chromatography than the free boronic acid.

Caption: Workflow for Suzuki-Miyaura borylation synthesis.

Mechanism of Action: The Boronic Acid Pharmacophore

The therapeutic potential of N-aryl-4-boronobenzamides is intrinsically linked to the boronic acid moiety, which acts as a potent, reversible covalent inhibitor of certain enzymes, particularly serine proteases.[7][8]

Serine proteases feature a catalytic triad in their active site, including a highly nucleophilic serine residue. The boronic acid, in its trigonal planar sp² hybridized state, is electrophilic. Upon entering the active site, the boron atom is attacked by the hydroxyl group of the catalytic serine. This forms a tetrahedral boronate intermediate, which is a stable mimic of the transition state of peptide bond hydrolysis.[8] This covalent interaction is typically reversible, which can be advantageous in reducing off-target effects and toxicity.

Caption: Covalent inhibition of a serine protease by a boronic acid.

Therapeutic Applications & Structure-Activity Relationships (SAR)

While the class of N-aryl-4-boronobenzamides is still emerging, the therapeutic potential can be inferred from related structures. For instance, N-arylbenzamides with different substituents at the 4-position have shown activity as inhibitors of Wip1 phosphatase and Bruton's Tyrosine Kinase (Btk), both of which are significant targets in oncology and immunology.[9][10]

The development of potent and selective inhibitors requires a systematic exploration of the Structure-Activity Relationship (SAR).

Key SAR Insights:

-

The N-Aryl Ring : This is a primary site for modification to enhance potency and selectivity.

-

Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on the aryl ring can modulate the pKa of the amide N-H and influence interactions with the target protein.

-

Steric Effects : The size and position of substituents (ortho, meta, para) can dictate the orientation of the molecule within the binding pocket, potentially leading to enhanced or diminished activity.

-

-

The Benzamide Core : While less frequently modified, substitutions on the benzamide ring can also impact activity.

-

The Boronic Acid : This is the key "warhead" and is generally conserved, although protection as a pinacol ester can improve stability and oral bioavailability, acting as a prodrug.

Hypothetical SAR Data for a Target Serine Protease

The table below presents a hypothetical SAR study for a series of N-aryl-4-boronobenzamides against a generic serine protease, illustrating the principles discussed.

| Compound ID | N-Aryl Substituent (R) | IC₅₀ (nM) | Rationale for Activity Change |

| 1a | Phenyl | 500 | Baseline activity |

| 1b | 4-Chlorophenyl | 150 | Electron-withdrawing group may enhance H-bonding or fit into a hydrophobic pocket. |

| 1c | 4-Methoxyphenyl | 600 | Electron-donating group may be disfavored or sterically clash. |

| 1d | 2-Chlorophenyl | 800 | Ortho-substitution may cause a steric clash, preventing optimal binding. |

| 1e | 3,4-Dichlorophenyl | 50 | Combination of electronic and steric factors leads to improved binding affinity. |

| 1f | 4-Biphenyl | 25 | Extended aromatic system may access a deeper hydrophobic pocket in the enzyme. |

Conclusion and Future Outlook

N-aryl-4-boronobenzamides represent a promising class of molecules for the development of novel enzyme inhibitors. Their modular synthesis allows for the rapid generation of diverse chemical libraries, and the validated mechanism of boronic acid-based inhibition provides a strong foundation for rational drug design.

Future research in this area should focus on:

-

High-Throughput Screening : Screening libraries of N-aryl-4-boronobenzamides against panels of therapeutically relevant enzymes (e.g., proteases, kinases) to identify novel hits.

-

Structural Biology : Obtaining co-crystal structures of lead compounds with their target enzymes to elucidate binding modes and guide further optimization.

-

Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to ensure they possess drug-like qualities.

By leveraging the principles and methodologies outlined in this guide, researchers are well-equipped to explore the potential of N-aryl-4-boronobenzamides and contribute to the discovery of new and effective medicines.

References

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]

Methodological & Application

Strategic Application of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

An Application Note and Protocol Guide

Introduction: The Strategic Importance of Substituted Biaryls in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds—a common motif in many drug candidates.[4] This guide provides an in-depth technical overview and a detailed protocol for the application of a specialized building block, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, in Suzuki-Miyaura coupling reactions.

The unique structure of this boronic acid, featuring a sterically demanding and electronically distinct dimethylphenylcarbamoyl group, presents both opportunities and challenges in synthesis. The amide functionality can act as a crucial pharmacophore, a handle for further diversification, or a tool to modulate the physicochemical properties of the final compound. Understanding how to effectively incorporate this reagent is critical for researchers and drug development professionals aiming to expand their chemical library with novel, patentable structures. This document offers a blend of mechanistic theory, practical field-tested protocols, and troubleshooting advice to ensure successful implementation.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex.[1][5][6] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, making it sufficiently nucleophilic to participate in transmetalation.[2][7]

-

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X). This step forms a square planar Pd(II) intermediate. The choice of ligand is critical, as bulky, electron-rich phosphines can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[1][8]

-

Transmetalation : The boronic acid is activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[2][7] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The presence of water can often facilitate this step.[2][9]

-

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Coupling with this compound

This section provides a robust, step-by-step protocol for a general Suzuki-Miyaura coupling reaction using this compound with a representative aryl bromide.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Typical Stoichiometry | Key Considerations |

| Aryl Bromide | Varies | Varies | 1.0 equiv | Ensure high purity. Substrate scope can be broad. |

| This compound | 913835-36-6 | 269.11 | 1.1 - 1.5 equiv | Excess is used to drive the reaction to completion.[10][11] |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 1 - 5 mol% | Catalyst choice is critical; other effective catalysts include Pd(dppf)Cl₂ or systems with Buchwald ligands.[8][12] |

| Base (e.g., K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 equiv | Must be anhydrous and finely powdered. K₃PO₄ or Cs₂CO₃ are stronger alternatives for challenging couplings.[9] |

| Solvent System (e.g., Toluene/Water) | N/A | N/A | ~0.1 M concentration | A biphasic system is common.[2] Dioxane or DMF can also be used.[1] Solvents must be degassed. |

Step-by-Step Methodology

-

Reaction Assembly: In a flame- or oven-dried Schlenk flask containing a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen, which can deactivate the catalyst.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 8 mL Toluene and 2 mL Water) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously to ensure efficient mixing between the phases.

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.[13][14] The reaction is complete when the limiting reagent (typically the aryl bromide) is consumed.

-

Workup Procedure:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[15] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the product.

-

Characterization: Confirm the structure and purity of the final biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.[16]

Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solutions & Rationale |

| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently anhydrous/degassed conditions.3. Base is too weak or not fully dissolved.4. Poor solubility of starting materials. | 1. Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure proper storage.2. Flame-dry glassware thoroughly. Use high-purity, degassed solvents. Oxygen can oxidize Pd(0) to inactive Pd(II).3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.4. Try a different solvent system like dioxane or DMF/water to improve solubility.[17] |

| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High reaction temperature.3. Pd(II) pre-catalyst reduced too slowly. | 1. Ensure a rigorously inert atmosphere. Homocoupling can be an oxygen-promoted side reaction.[1]2. Lower the reaction temperature if possible without stalling the desired reaction.3. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |

| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Certain heteroaromatic substrates are prone to this. | 1. Use anhydrous base and solvents. While some water is often beneficial, excess can be detrimental.[1]2. Monitor the reaction closely and work it up promptly upon completion.3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[18] |

| Cleavage of Ester or Amide Groups | 1. Base is too strong or reaction temperature is too high. | 1. Use a milder base such as K₂CO₃ or even KF if the substrate is particularly sensitive.[17] Attempt the reaction at a lower temperature. |

Conclusion

The Suzuki-Miyaura coupling with this compound offers a reliable and powerful method for synthesizing structurally complex biaryl compounds relevant to pharmaceutical and materials science research. Success in these endeavors relies on a solid understanding of the reaction mechanism and meticulous attention to experimental detail. By carefully selecting the catalyst, base, and solvent, and by maintaining a rigorously inert atmosphere, researchers can overcome common challenges such as low conversion and side reactions. The protocols and troubleshooting guide presented here provide a comprehensive framework to facilitate the efficient and successful application of this valuable synthetic building block.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 913835-36-6 [chemicalbook.com]

- 11. This compound CAS#: 913835-36-6 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. vapourtec.com [vapourtec.com]

- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. researchgate.net [researchgate.net]

- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

Application Notes and Protocols: 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid in Medicinal Chemistry

Introduction: The Therapeutic Promise of Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical surveillance mechanism for cytosolic DNA, a hallmark of pathogenic infection and cellular damage.[1][2][3] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4][5] While essential for host defense, aberrant or chronic STING activation is implicated in the pathogenesis of a spectrum of inflammatory and autoimmune disorders, including systemic lupus erythematosus (SLE), psoriasis, and STING-associated vasculopathy with onset in infancy (SAVI).[1][4][6][7] Consequently, the development of small molecule inhibitors of the STING pathway has emerged as a highly promising therapeutic strategy for these debilitating conditions.[1][6][8][9]

This application note explores the potential of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid as a foundational scaffold for the discovery and development of novel STING inhibitors. We will delve into the rationale for its selection, outline detailed protocols for its evaluation, and provide insights into the experimental workflows for characterizing its potential mechanism of action.

Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | 4-[(2,3-Dimethylphenyl)carbamoyl]benzeneboronic acid | [10] |

| Synonyms | N-(2,3-Dimethylphenyl)-4-boronobenzamide | [10] |

| CAS Number | 913835-36-6 | [10][11] |

| Molecular Formula | C15H16BNO3 | [10] |

| Molecular Weight | 269.1 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [12][13] |

| Melting Point | 141-145 °C |

The structure of this compound incorporates two key pharmacophoric elements: a phenylboronic acid moiety and a dimethylphenylcarbamoyl group. Phenylboronic acids are versatile functional groups in medicinal chemistry, known for their ability to form reversible covalent bonds with diols, a property exploited in the design of enzyme inhibitors and targeted drug delivery systems.[14][15][16] The carbamoyl linkage provides a rigid scaffold that can be readily modified to explore structure-activity relationships (SAR). This combination of features makes it an attractive starting point for a medicinal chemistry campaign aimed at identifying potent and selective STING inhibitors.

The STING Signaling Pathway: A Target for Therapeutic Intervention

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[3][9] cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds directly to the STING protein located on the endoplasmic reticulum (ER).[2][5] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons and other inflammatory genes.

Experimental Protocols for Evaluating STING Inhibitory Activity

The following protocols provide a comprehensive framework for assessing the potential of this compound and its analogs as STING inhibitors.

Protocol 1: In Vitro STING Binding Assay (Competitive)

Objective: To determine if the test compound can directly bind to the STING protein and compete with the natural ligand, cGAMP.

Principle: This assay utilizes a fluorescently labeled cGAMP analog and purified STING protein. The binding of the fluorescent ligand to STING results in a high fluorescence polarization (FP) signal. A compound that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FP signal.

Materials:

-

Purified recombinant human STING protein (C-terminal domain)

-

Fluorescently labeled cGAMP (e.g., FAM-cGAMP)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence polarization plate reader

-

Test compound: this compound dissolved in DMSO

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

-

Add 5 µL of a solution containing FAM-cGAMP at a final concentration equal to its Kd for STING.

-

Initiate the binding reaction by adding 10 µL of a solution containing purified STING protein at a final concentration that gives an optimal FP window.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

-

Competitive Binding: This format directly assesses the compound's ability to interact with the cGAMP binding pocket, a common mechanism for STING inhibitors.[2][17]

-

Fluorescence Polarization: FP is a robust, homogeneous assay format that is well-suited for high-throughput screening and provides a quantitative measure of binding affinity.

Protocol 2: Cell-Based STING Reporter Assay

Objective: To evaluate the ability of the test compound to inhibit STING-dependent downstream signaling in a cellular context.

Principle: This assay employs a cell line (e.g., HEK293T or THP-1) that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

-

HEK293T-ISRE-Luciferase reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

STING agonist (e.g., 2'3'-cGAMP, DMXAA for murine STING)

-

Luciferase assay reagent

-

96-well, white, clear-bottom cell culture plates

-

Luminometer

-

Test compound: this compound dissolved in DMSO

Procedure:

-

Seed the HEK293T-ISRE-Luciferase cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) at a concentration that induces a robust reporter signal (typically EC80).

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Determine the IC50 value of the test compound by plotting the percent inhibition of luciferase activity against the compound concentration.

Self-Validating System:

-

Positive Control: Cells treated with the STING agonist alone.

-

Negative Control: Unstimulated cells treated with the vehicle (DMSO).

-

Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed inhibition is not due to compound-induced cell death.

Protocol 3: Western Blot Analysis of STING Pathway Activation

Objective: To directly measure the effect of the test compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.

Principle: This protocol uses immunoblotting to detect the phosphorylated (active) forms of TBK1 and IRF3 in cell lysates following STING activation. A potent inhibitor will reduce the levels of p-TBK1 and p-IRF3.

Materials:

-

THP-1 or primary immune cells (e.g., bone marrow-derived macrophages)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Plate cells and treat with the test compound and STING agonist as described in Protocol 2.

-

After a shorter incubation period (e.g., 1-3 hours), wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-